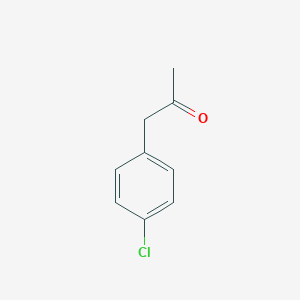
4-Chlorophenylacetone
描述
4-Chlorophenylacetone is an organic compound with the molecular formula C9H9ClO. It is a derivative of phenylacetone, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is a clear light yellow liquid with a boiling point of 132°C and a density of 1.151 g/cm³ .
准备方法
Synthetic Routes and Reaction Conditions: There are three main synthetic routes for preparing 4-Chlorophenylacetone:
Sodium p-chlorobenzenesulfonate and Acetone: This method involves using sodium p-chlorobenzenesulfonate and acetone as raw materials, yielding about 54%.
p-Chlorobenzenesulfonyl Chloride and Chloroacetone: This route uses p-chlorobenzenesulfonyl chloride and chloroacetone as starting materials.
Chloroacetone: This method directly synthesizes this compound from chloroacetone.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled environments is common to enhance efficiency and safety .
化学反应分析
Types of Reactions: 4-Chlorophenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzaldehyde.
Reduction: Reduction reactions can convert it into 4-chlorophenylethanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.
Major Products:
Oxidation: 4-Chlorobenzaldehyde
Reduction: 4-Chlorophenylethanol
Substitution: Various substituted phenylacetones depending on the nucleophile used.
科学研究应用
4-Chlorophenylacetone has significant applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical agents, particularly anorectic agents.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 4-Chlorophenylacetone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets serotoninergic pathways in the brain.
Pathways Involved: It acts as a selective serotonin depleting agent, affecting the levels of serotonin (5-HT) and 5-hydroxyindole-3-acetic acid in the brain.
相似化合物的比较
Phenylacetone: The parent compound without the chlorine substitution.
4-Fluorophenylacetone: Similar structure but with a fluorine atom instead of chlorine.
4-Methoxyphenylacetone: Contains a methoxy group instead of chlorine.
Uniqueness of 4-Chlorophenylacetone:
- The presence of the chlorine atom at the para position enhances its reactivity in substitution reactions.
- It has unique applications in the synthesis of specific biologically active compounds that other similar compounds may not facilitate .
属性
IUPAC Name |
1-(4-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJRYKSUUFKMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204459 | |
| Record name | 1-(p-Chlorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-88-9 | |
| Record name | (4-Chlorophenyl)acetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chlorophenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5586-88-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Chlorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-chlorophenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(P-CHLOROPHENYL)ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2FE1ERE85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route for producing 4-chlorophenylacetone?
A1: A recent study explored a new synthesis method for this compound using an organic zinc reagent and acetic anhydride. [] This method yielded promising results, achieving a yield of 78%. This approach offers an alternative to traditional synthetic routes and could potentially lead to more efficient and cost-effective production methods.
Q2: Has the structure of this compound been confirmed through crystallography?
A2: While not directly focused on this compound itself, research has explored the crystal structure of a complex organic compound containing a this compound moiety: 1,2,4-trizolophenyl-(2-chloroacetamidebenzenethio)-4-chlorophenylacetone. [, ] This research provides insights into the structural characteristics and bonding properties of compounds containing this specific moiety.
Q3: What analytical techniques were employed to characterize the synthesized compound and its derivatives?
A3: In the study concerning the novel synthesis of this compound, the reaction conditions were meticulously optimized through experiments investigating factors like mole ratios of reactants, reaction temperature, and reaction duration. [] Although specific analytical techniques used for characterization weren't explicitly mentioned in this study, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of organic compounds.
Q4: What are the potential applications of this research on this compound in a broader scientific context?
A4: This research on this compound and its incorporation into complex organic structures, like the one containing the 1,2,4-triazole moiety, holds potential implications for various fields. [, ] For instance, triazole derivatives are known for their wide-ranging applications, including the development of antibiotics, herbicides, fungicides, and plant growth regulators. Further investigations into the properties and reactivity of this compound-containing compounds could lead to discoveries of novel bioactive molecules with potential applications in medicine and agriculture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)


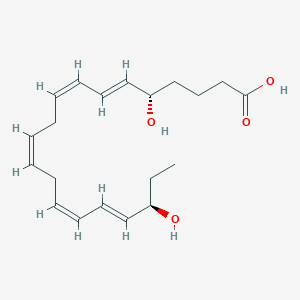

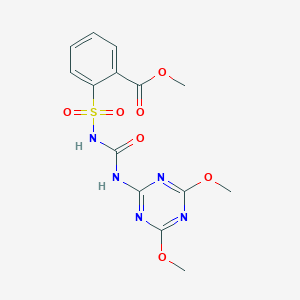

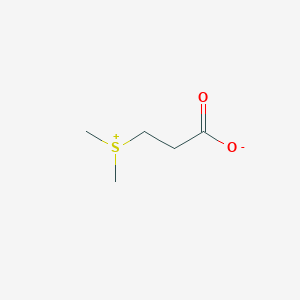
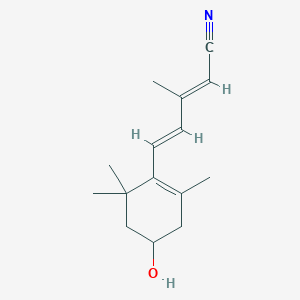
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
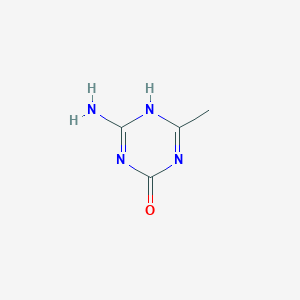

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
